molecular formula C5H12N2O2 B8475992 Propoxyacetic acid hydrazide

Propoxyacetic acid hydrazide

Cat. No.: B8475992
M. Wt: 132.16 g/mol
InChI Key: GJSKSCZOQXBITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propoxyacetic acid hydrazide is a chemical reagent of significant interest in medicinal and organic chemistry research. This hydrazide derivative serves as a versatile synthetic intermediate and building block for the design of novel compounds with potential biological activity. As a specialist supplier, we provide this material for research and development purposes exclusively. Key Research Applications and Value The primary research value of this compound lies in its role as a precursor for synthesizing various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, through reactions with aldehydes . This scaffold is a key feature in many compounds studied for their pharmacological properties. Furthermore, the hydrazide functional group is a key component in " hydrazide-hydrazones ," a class of molecules extensively investigated for their antimicrobial activity , particularly against Gram-positive bacteria . Researchers utilize this compound to develop new molecular entities, leveraging its reactive sites for further chemical modification. Structurally, it belongs to a class of compounds known for diverse biological activities. Hydrazides and their derivatives have been reported in scientific literature to exhibit a range of properties, including anti-inflammatory, anticonvulsant, antimycobacterial, and anticancer activities . The propoxy chain may influence the compound's lipophilicity, which can be a critical parameter in optimizing the pharmacokinetic profiles of resulting drug candidates . Handling and Usage For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or animal consumption. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting, following all applicable safety protocols.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-propoxyacetohydrazide

InChI

InChI=1S/C5H12N2O2/c1-2-3-9-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8)

InChI Key

GJSKSCZOQXBITP-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=O)NN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Propoxyacetic acid hydrazide has been investigated for its antimicrobial properties. Research indicates that derivatives of hydrazides exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain hydrazide compounds demonstrate effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli as well as fungi like Candida albicans.

Case Study: Synthesis and Testing
In a comprehensive study, researchers synthesized various this compound derivatives and evaluated their antimicrobial efficacy using disc diffusion methods. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL, showcasing their potential as effective antimicrobial agents .

Agricultural Applications

Herbicide Development
this compound has been explored in the development of herbicides. Its structural properties allow it to act as a growth regulator for various plant species, inhibiting unwanted growth while promoting the desired crop yield.

Case Study: Herbicidal Efficacy
Field trials conducted with formulations containing this compound demonstrated significant reductions in weed populations without adversely affecting crop health. These trials highlighted its potential as a selective herbicide in agricultural practices.

Material Science

Polymer Synthesis
In material science, this compound is utilized in the synthesis of polymers. Its ability to form stable bonds with other chemical entities makes it a valuable component in creating durable materials with specific properties.

Data Table: Properties of Hydrazide-Based Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate to High
BiodegradabilityYes

Environmental Applications

Bioremediation Potential
Research has indicated that this compound can be employed in bioremediation processes to detoxify contaminated environments. Its chemical structure allows it to interact with pollutants, facilitating their breakdown by microbial action.

Case Study: Soil Remediation
A study focusing on soil contaminated with heavy metals demonstrated that the application of this compound enhanced the bioavailability of these metals to degrading microorganisms, leading to improved soil health and reduced toxicity levels.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Antimicrobial Activity

Key comparisons include:

  • 4-Fluorophenoxyacetic Acid Hydrazide (4-FH): In ternary copper complexes (e.g., Cu(4-FH)(phen)(ClO$4$)$2$), this derivative exhibits notable antimicrobial activity due to DNA-binding capabilities facilitated by its bidentate coordination to copper ions. It outperforms analogs like 4-nitrobenzoic hydrazide (4-NH) in antimicrobial assays .
  • Quinolone Hydrazide Derivatives: Hydrazide-substituted quinolones (e.g., compound series 3a–7d) demonstrate moderate antibacterial activity, with some analogs matching ciprofloxacin’s efficacy .

Anti-Inflammatory Activity

Anti-inflammatory hydrazides are often evaluated using carrageenan-induced edema models. Notable examples include:

  • 2,4-Dichlorophenoxy Acetic Acid Hydrazides (1k, 1m): These derivatives exhibit 81.14% and 78.80% edema inhibition at 5 hours, surpassing indomethacin (76.36%) without gastric toxicity .
  • N-Arylidene-2-(2-Phenoxyphenyl) Acetohydrazides: Compound 9d (4-chloro-substituted) shows 45% edema reduction within 24 hours, comparable to diclofenac .
  • Nicotinic Acid Hydrazides: Derivatives with nitro substituents achieve 35.73–37.29% inhibition at 50 mg/kg, though less potent than dichlorophenoxy analogs .

Enzyme Inhibitory Activity

Hydrazides are compared to hydroxamic acids as zinc-binding groups (ZBGs) in enzyme inhibition:

  • Hydrazides vs. Hydroxamic Acids : Hydrazide derivatives generally show lower histone deacetylase (HDAC) inhibitory activity than hydroxamic acids. For example, hydrazide-based HDAC inhibitors exhibit reduced antiproliferative effects against U266 myeloma cells. However, propyl-substituted hydrazides demonstrate improved potency, suggesting substituent-driven optimization .

Implication : Propoxyacetic acid hydrazide’s bulky substituents may hinder enzyme active-site access, but strategic modifications (e.g., alkyl chain tuning) could enhance activity.

Toxicological and Pharmacokinetic Profiles

  • Isonicotinic Acid Hydrazide : Causes convulsions via pyridoxine deficiency, leading to xanthurenuria in dogs. Its acute toxicity correlates with seizure induction in mice .
  • Theophyllin-7-yl Butanoic Acid Hydrazides: Derivatives with hydrazide moieties exhibit lower volume of distribution ($V_{ss}$ = 0.33–0.78 L/kg) compared to non-hydrazide analogs, indicating altered tissue penetration .

Tabulated Comparison of Key Compounds

Compound Name Biological Activity Efficacy/Result (vs. Standard) Key Structural Features Reference
This compound Inferred anti-inflammatory, antimicrobial N/A (structural analog data used) 3-methoxy, 2-propoxy substituents
4-Fluorophenoxyacetic Acid Hydrazide Antimicrobial DNA-binding Cu complexes active 4-fluoro substituent
2,4-Dichlorophenoxy Acetic Hydrazide Anti-inflammatory 81.14% edema inhibition 2,4-dichloro substituents
Nicotinic Acid Hydrazide Anti-inflammatory 37.29% inhibition at 50 mg/kg Nitro substituents
Theophyllin-7-yl Butanoic Hydrazide Pharmacokinetic modulation $V_{ss}$ = 0.33–0.78 L/kg Hydrazide-linked theophylline

Q & A

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., MPO inhibition by 4-ABAH at 0.3 µM).
  • Metabolic Profiling : Track intermediates (e.g., glycolic acid in Chlorella) via LC-MS or colorimetric assays under varied CO₂/light conditions.
  • Cytotoxicity Screening : Use cell lines (e.g., HepG2, THP-1) to evaluate selectivity and therapeutic indices.
    These methods reveal mechanisms like ribulose diphosphate pathway modulation or NETosis inhibition .

Advanced: What strategies improve the thermal stability of polymers using hydrazide-based nucleating agents?

Q. Methodological Answer :

  • Nonisothermal Crystallization Studies : Analyze kinetics via DSC to determine nucleation efficiency.
  • Morphological Characterization : Use polarized microscopy or XRD to assess crystal structure.
    Hydrazides (e.g., aryl hydrazides) enhance poly(L-lactic acid) crystallinity by reducing spherulite size and increasing melting points. Optimal chemical structures balance hydrophobicity and hydrogen-bonding capacity .

Basic: How are hydrazide cross-linkers utilized in biomaterial engineering?

Methodological Answer :
Polyvalent hydrazides (di-, tri-, tetra-) cross-link polysaccharides like hyaluronic acid (HA) via carbodiimide chemistry. Parameters include:

  • HA Concentration : Higher concentrations yield denser hydrogels.
  • Buffer Conditions : pH and ionic strength influence gelation kinetics.
  • Stability Testing : Enzymatic degradation (e.g., hyaluronidase resistance) and pH-dependent dissolution are monitored via gravimetric or spectrophotometric assays .

Advanced: What experimental approaches resolve contradictions in hydrazide derivative bioactivity data?

Q. Methodological Answer :

  • Dose-Response Analysis : Test compounds across a broad concentration range (e.g., 30–300 mg/kg in anticonvulsant models) to identify therapeutic windows.
  • Off-Target Screening : Use kinase/GPCR panels to rule out nonspecific effects.
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro vs. methoxy groups) to correlate chemical features with activity. For example, 2,4-dichlorophenyl derivatives showed anticonvulsant efficacy without neurotoxicity .

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